The compound (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine is a complex organic molecule that belongs to the class of piperazine derivatives. These compounds are often studied for their pharmacological properties, including potential therapeutic applications in various medical fields. The structural components of this compound suggest it may interact with biological targets, making it of interest in medicinal chemistry.
The compound can be synthesized through various chemical processes, often starting from simpler precursors. Its synthesis and analysis have been documented in multiple scientific studies and patents, highlighting its potential utility in drug development and other applications.
This compound is classified as an aryl piperazine derivative due to the presence of a piperazine ring attached to an aryl group. It features a chloro and methoxy substituent on the benzoyl moiety, which may influence its biological activity and chemical reactivity.
The synthesis of (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine typically involves several steps, including:
The general synthetic route may include:
The compound can undergo various chemical reactions, including:
The mechanism of action for (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine is hypothesized to involve interaction with specific biological targets such as receptors or enzymes. The presence of the piperazine ring is known to enhance binding affinity to various targets.
Research indicates that similar compounds exhibit activity against certain cancer cell lines and may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or cancers.
(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine has potential applications in:
This compound exemplifies the ongoing research into piperazine derivatives and their diverse applications in medicinal chemistry and pharmacology.
This arylpiperazine-benzoyl hybrid compound exemplifies rational drug design principles, integrating a piperazine scaffold with strategic halogen and alkoxy substitutions to optimize target engagement. Its molecular architecture features three pharmacologically significant domains: a chloro-methoxy substituted benzoyl group for lipophilicity and steric control, a piperazine linker for conformational flexibility and hydrogen bonding, and a terminal aniline moiety enabling hydrogen bond donation and metabolic stability. Such structural motifs align with contemporary strategies in developing modulators of neurological and metabolic disorders, leveraging the synergistic bioactivity of arylpiperazines and substituted benzoyl systems [3] [8].
The systematic IUPAC name for this compound is 4-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]aniline, defining its core structure unambiguously. Key features include:
Table 1: Structural Descriptors and Fragments
Component | Substituent/Position | Role in Molecular Architecture |
---|---|---|
Benzoyl moiety | 5-chloro, 2-methoxy | Enhances electron withdrawal and steric bulk |
Piperazine core | N1-benzoyl, N4-anilinyl | Provides conformational flexibility |
Aniline terminus | Para-amino group | Enables hydrogen bonding and solubility |
This nomenclature follows established conventions for piperazine derivatives, as observed in structurally analogous compounds like 4-[4-(5-fluoro-2-methoxyphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine (PubChem CID: 72547759) [1]. The terminal aniline group distinguishes it from related derivatives like 4-(4-CL-2-MEO-BENZOYL)-PIPERAZIN-1-YL)-(5-CHLORO-2-METHOXY-PHENYL)-METHANONE, which features a chlorinated phenylketone instead of the aniline moiety [3] [6].
This compound belongs to the arylpiperazine-benzoyl hybrid class, characterized by:
Such hybrids exploit the privileged scaffold status of piperazine, which enables:
Structurally, it bridges motifs seen in 4-amino-5-chloro-2-methoxy-benzoic acid esters (PubChem CID: 10717193) and GPR119 agonists like BMS-903452, which integrate pyridone and piperidine elements but share similar halogenated aryl domains [2] [6].
Piperazine-based therapeutics have undergone four key developmental phases:
Table 2: Key Piperazine-Based Therapeutics and Mechanisms
Compound | Therapeutic Class | Piperazine Role | Clinical Application |
---|---|---|---|
Palbociclib | CDK4/6 inhibitor | Solubility enhancer, hinge binder | Breast cancer [8] |
Vortioxetine | Multimodal antidepressant | 5-HT receptor modulation | MDD [8] |
BMS-903452 | GPR119 agonist | Conformational spacer | Type 2 diabetes [2] |
JSH-150 | CDK9 inhibitor | Solvent-exposed vector | Leukemia [5] |
The title compound epitomizes modern "molecular hybridization," merging the metabolic stability of halogenated benzoyl groups with the receptor promiscuity of arylpiperazines. Its design aligns with trends observed in CDK9 inhibitors (e.g., JSH-150) and GPR119 agonists, where chloro and methoxy substituents fine-tune electronic properties without compromising bioavailability [5] [8].
The 5-chloro-2-methoxy motif on the benzoyl ring critically modulates bioactivity through three mechanisms:1. Electronic Effects:- Chlorine’s -I effect withdraws electrons, enhancing carbonyl electrophilicity and hydrogen bond acceptance.- Methoxy’s +M effect donates electrons, creating a push-pull system that stabilizes aryl conformations.
Table 3: Impact of Halogen and Methoxy Substitutions on Bioactivity
Substituent Pattern | Compound Example | Biological Effect | Source |
---|---|---|---|
5-Chloro-2-methoxy | Title compound | Optimized log P (predicted: 3.2) | [3] [4] |
5-Fluoro-2-methoxy | CID 72547759 | Reduced log P vs. chloro analog | [1] |
Unsubstituted benzoyl | Piperazine standards | Lower potency in kinase assays | [8] |
2,4-Dichloro | GPR119 agonists | Enhanced receptor residency time | [2] |
Comparative studies of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone (FPMPM) versus 4-chloro analogs (CPMPM) demonstrate chloro derivatives exhibit 20–30% higher antimicrobial potency due to increased lipophilicity and membrane penetration [4]. In GPR119 agonists like BMS-903452, the 5-chloro-4-oxy pyridinone configuration is essential for nanomolar activity against diabetes targets, validating the strategic use of chloro substitutions [2]. The title compound’s ortho-methoxy group likely mimics JSH-150’s 2-methoxyethylamino moiety, which augments kinase selectivity by occupying hydrophobic pockets [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1